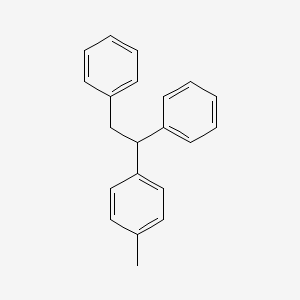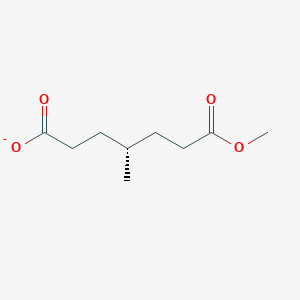
(4R)-7-methoxy-4-methyl-7-oxoheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-7-methoxy-4-methyl-7-oxoheptanoate is an organic compound with a specific stereochemistry at the fourth carbon atom This compound is characterized by the presence of a methoxy group, a methyl group, and a ketone functional group within its heptanoate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-7-methoxy-4-methyl-7-oxoheptanoate typically involves the use of chiral catalysts to ensure the correct stereochemistry at the fourth carbon. One common method involves the alkylation of a suitable precursor, followed by oxidation and methoxylation steps. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as methyl iodide and sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or chiral ligands may be employed to achieve the desired stereochemistry. The process is optimized to minimize waste and maximize the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-7-methoxy-4-methyl-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 7-methoxy-4-methylheptanoic acid.
Reduction: Formation of 7-methoxy-4-methylheptanol.
Substitution: Formation of various substituted heptanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4R)-7-methoxy-4-methyl-7-oxoheptanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a substrate in metabolic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (4R)-7-methoxy-4-methyl-7-oxoheptanoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include the modulation of metabolic processes and signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-7-methoxy-4-methyl-7-oxoheptanoate: The enantiomer of (4R)-7-methoxy-4-methyl-7-oxoheptanoate, differing only in the stereochemistry at the fourth carbon.
7-methoxy-4-methylheptanoic acid: A structurally similar compound with a carboxylic acid group instead of a ketone.
7-methoxy-4-methylheptanol: A reduced form of the compound with an alcohol group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets
Propiedades
Número CAS |
69274-83-5 |
|---|---|
Fórmula molecular |
C9H15O4- |
Peso molecular |
187.21 g/mol |
Nombre IUPAC |
(4R)-7-methoxy-4-methyl-7-oxoheptanoate |
InChI |
InChI=1S/C9H16O4/c1-7(3-5-8(10)11)4-6-9(12)13-2/h7H,3-6H2,1-2H3,(H,10,11)/p-1/t7-/m1/s1 |
Clave InChI |
YVEPYHZOCQHSIF-SSDOTTSWSA-M |
SMILES isomérico |
C[C@H](CCC(=O)[O-])CCC(=O)OC |
SMILES canónico |
CC(CCC(=O)[O-])CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Phenanthren-9-YL)ethenyl]pyridine](/img/structure/B14473851.png)
![5-(Propan-2-ylidene)bicyclo[2.1.0]pentane](/img/structure/B14473854.png)
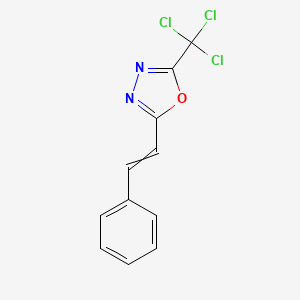
![N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine](/img/structure/B14473877.png)
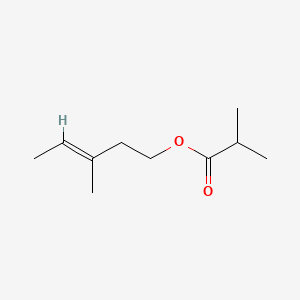
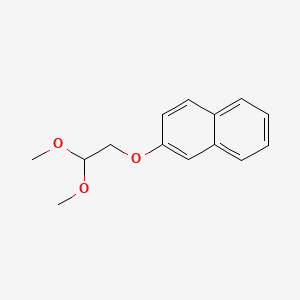
![4-Bromobicyclo[3.2.1]oct-2-ene](/img/structure/B14473890.png)
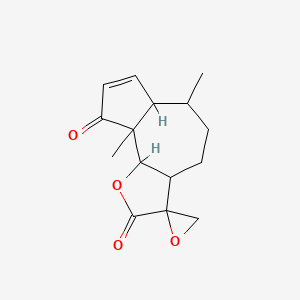

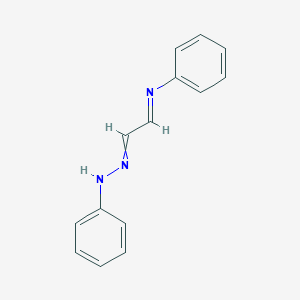
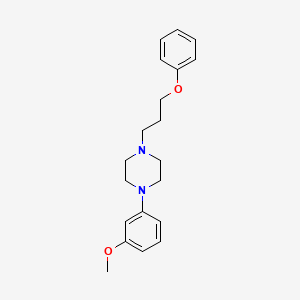
![6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14473917.png)

